
3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is a flavonoid compound characterized by its multiple hydroxyl and methoxy groups Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone typically involves the methylation of quercetin derivatives. One common method includes the selective O-methylation of quercetin using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl group in the flavone structure can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. Additionally, it can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
- 3’,4’,5,7-Tetrahydroxy-3-methoxyflavone
- 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone
- 3’,5’-Dimethoxy-3,4’,5,7-tetrahydroxyflavone
Uniqueness: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacological properties compared to its analogs .
Properties
CAS No. |
4988-22-1 |
|---|---|
Molecular Formula |
C17H14O8 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O8/c1-23-15-11(21)6-10(20)12-13(22)17(24-2)14(25-16(12)15)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 |
InChI Key |
RRYQDECFPVYHLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


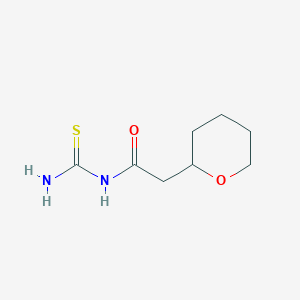

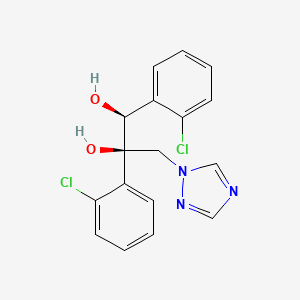
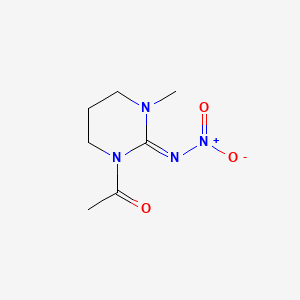
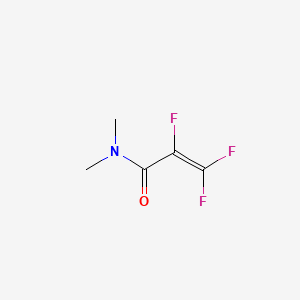
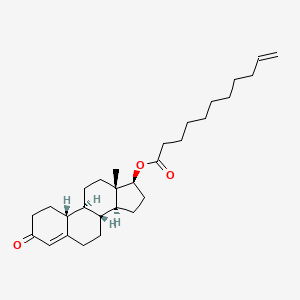


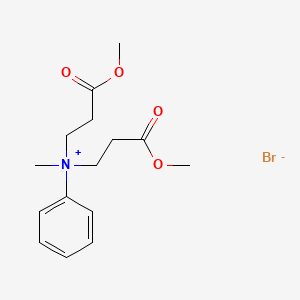
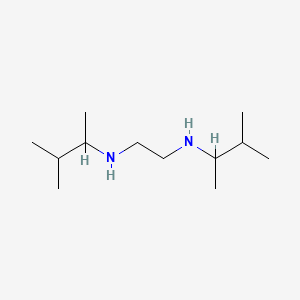
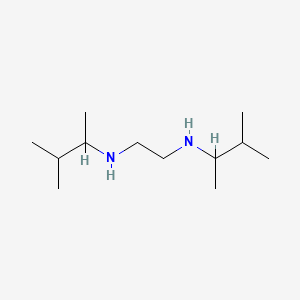
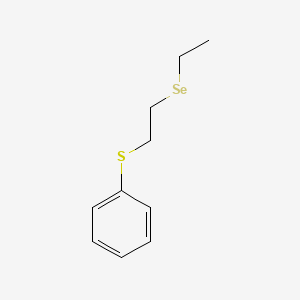
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

